molecular formula C7H8O2S B8682320 5-Methoxy-2-mercaptophenol

5-Methoxy-2-mercaptophenol

Cat. No. B8682320
M. Wt: 156.20 g/mol
InChI Key: PTKWENDYGQZVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09062064B2

Procedure details

4.50 g (24.8 mmol) 6-methoxy-1,3-benzoxathiol-2-one was suspended in 56 mL methanol and mixed with 4.40 g (66.4 mmol) 85% potassium hydroxide, which had previously been dissolved in 11 mL methanol and 17 mL water. The suspension dissolved, forming a yellow color and was stirred for approximately 10 minutes (TLC control). After the end of the reaction the reaction mixture was cautiously acidified to a pH of 1 using 1N aqueous hydrochloric acid, the methanol was removed under a reduced pressure and the residue was extracted twice with ethyl acetate. The organic phases were combined and each was washed twice with water, saturated sodium chloride solution and again with water. After drying with sodium sulfate and removing the solvent under a reduced pressure, 3.55 g (92%) 5-methoxy-2-mercaptophenol was obtained as a light-yellowish fluid. The raw product (GCMS 100%, M=156) was used further without further purification.
Name
6-methoxy-1,3-benzoxathiol-2-one
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
56 mL
Type
solvent
Reaction Step Four
Quantity
11 mL
Type
solvent
Reaction Step Five
Name
Quantity
17 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]2[S:7]C(=O)[O:9][C:5]=2[CH:4]=1.[OH-].[K+].Cl>CO.O>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:6]([SH:7])=[C:5]([OH:9])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
6-methoxy-1,3-benzoxathiol-2-one
Quantity
4.5 g
Type
reactant
Smiles
COC1=CC2=C(SC(O2)=O)C=C1
Step Two
Name
Quantity
4.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
56 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
11 mL
Type
solvent
Smiles
CO
Step Six
Name
Quantity
17 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred for approximately 10 minutes (TLC control)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The suspension dissolved
CUSTOM
Type
CUSTOM
Details
forming a yellow color
CUSTOM
Type
CUSTOM
Details
After the end of the reaction the reaction mixture
CUSTOM
Type
CUSTOM
Details
the methanol was removed under a reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted twice with ethyl acetate
WASH
Type
WASH
Details
each was washed twice with water, saturated sodium chloride solution and again with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying with sodium sulfate
CUSTOM
Type
CUSTOM
Details
removing the solvent under a reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC=1C=CC(=C(C1)O)S
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.